molecular formula C17H22N2O3 B1326647 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid CAS No. 1035841-19-0

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1326647
CAS No.: 1035841-19-0
M. Wt: 302.37 g/mol
InChI Key: BFYORZUNZNWESZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Formation of the benzoxazole ring: This step involves the reaction of an appropriate ortho-aminophenol with a carboxylic acid derivative under dehydrating conditions to form the benzoxazole ring.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling of the benzoxazole and piperidine rings: The final step involves coupling the benzoxazole and piperidine rings through amide bond formation.

Chemical Reactions Analysis

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate and its effects on biological pathways.

Mechanism of Action

The mechanism of action of 1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.

    1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group.

    1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-amine: This compound has an amine group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)12-4-5-14-13(10-12)18-16(22-14)19-8-6-11(7-9-19)15(20)21/h4-5,10-11H,6-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYORZUNZNWESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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